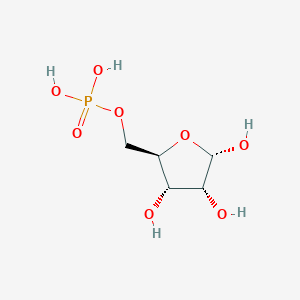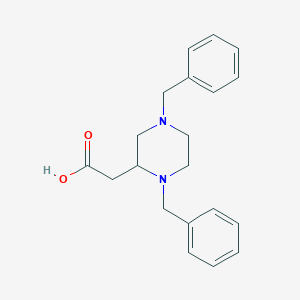
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to an aniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline typically involves multiple steps:
Chlorination: The chlorination of the phenyl ring is usually carried out using chlorine gas or other chlorinating agents.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized or reduced to form different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can modify the methylsulfonyl group.
科学的研究の応用
2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine, chlorine, and methylsulfonyl groups can influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Bromo-N-(4-fluorophenyl)-4-((methylsulfonyl)methyl)aniline: Similar structure but with a fluorine atom instead of chlorine.
2-Bromo-N-(4-chlorophenyl)-4-((ethylsulfonyl)methyl)aniline: Similar structure but with an ethylsulfonyl group instead of methylsulfonyl.
Uniqueness
The unique combination of bromine, chlorine, and methylsulfonyl groups in 2-Bromo-N-(4-chlorophenyl)-4-((methylsulfonyl)methyl)aniline imparts specific chemical and biological properties that may not be present in similar compounds. This uniqueness can be leveraged in designing molecules with tailored functionalities for specific applications.
特性
分子式 |
C14H13BrClNO2S |
|---|---|
分子量 |
374.7 g/mol |
IUPAC名 |
2-bromo-N-(4-chlorophenyl)-4-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C14H13BrClNO2S/c1-20(18,19)9-10-2-7-14(13(15)8-10)17-12-5-3-11(16)4-6-12/h2-8,17H,9H2,1H3 |
InChIキー |
BOHCVBVIWHYSNA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)NC2=CC=C(C=C2)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosan-13-yl)-2-methyl-3,4-dihydro-2H-quinoline](/img/structure/B12338636.png)
![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)

![(17S)-17-Ethynyl-2-[[(13S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-6,7,8,9,11,12,13,14,15,16-d](/img/structure/B12338658.png)

![Methyl 2-amino-4-bromo-5-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B12338672.png)



